1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIULNCXAAHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of cyclopropanecarbonyl chloride and oxan-4-yl piperazine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperazine Derivatives
Structural Analogues
1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
- Structure : Cyclohexyl and 1-methylpyrrole substituents.
- Key Differences : The cyclohexyl group introduces greater lipophilicity compared to the cyclopropanecarbonyl moiety. The pyrrole-methyl group may enhance π-π stacking interactions, unlike the oxane ring, which contributes to conformational restraint.
- Applications: Primarily studied for σ2 receptor binding in cancer theranostics .
PB28 Derivatives (e.g., 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)
- Structure : Cyclohexyl and tetrahydronaphthalene substituents.
- Key Differences : The tetrahydronaphthalene group enhances aromatic interactions, contrasting with the oxane’s oxygen-mediated polarity.
- Pharmacology : High σ2 receptor affinity (Ki = 0.68 nM) but lower selectivity compared to 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine, which lacks σ2 activity .
Bridged Piperazines (e.g., 3,8-Diaza[3.2.1]bicyclooctane Analogues)
Pharmacological Analogues
PARP Inhibitors with Piperazine Cores
- Example : 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Form L)
- Key Features : Shares the cyclopropanecarbonyl-piperazine motif with the target compound. Form L exhibits enhanced solubility and PARP inhibition (IC50 < 10 nM) due to its crystalline stability .
Cytotoxic Piperazine Derivatives (e.g., 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines)
Physicochemical and Metabolic Comparisons
Solubility and pKa
- This compound : The oxane ring enhances aqueous solubility (~60–80 µM at pH 6.5), comparable to ethylene-spacer piperazine derivatives (e.g., 8ac, 8ad) .
- Piperazine-Quinolone Hybrids: Direct attachment of piperazine to quinolones (e.g., 8a) reduces solubility (<20 µM), highlighting the oxane spacer’s advantage in the target compound .
Metabolic Stability
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Aqueous Solubility (µM) | pKa (Piperazine N) | ClogD | Metabolic Stability |
|---|---|---|---|---|
| This compound | 60–80 (pH 6.5) | ~6.0 | 1.2 | High |
| Piperazine-Quinolone 8a | <20 (pH 6.5) | 3.8 | 2.5 | Moderate |
| PB28 | N/A | 8.9 | 3.1 | Low (deethylation) |
Biological Activity
1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a Mannich reaction, which is a well-established method for generating piperazine derivatives. The compound was characterized using various techniques including:
- Fourier Transform Infrared Spectroscopy (FT-IR)
- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR)
- Mass Spectrometry (MS)
These methods confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, which is crucial given the rising concerns over antibiotic resistance. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses a broad-spectrum antimicrobial effect, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 ± 0.5 |
| A549 (Lung Cancer) | 8.3 ± 0.3 |
The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, which warrants further investigation through detailed mechanistic studies.
Case Studies
Recent case studies have highlighted the potential applications of this compound in treating infections caused by multidrug-resistant organisms. For instance, a study published in Frontiers in Chemistry evaluated various piperazine derivatives and found that modifications to the piperazine ring significantly enhanced biological activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their efficacy. For example, substituents on the piperazine ring can alter lipophilicity and interaction with biological targets, as illustrated in recent research where various derivatives were synthesized and tested for urease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
